![molecular formula C25H26N6O4S B12612758 8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of reductive amination, where the benzylpiperazine is reacted with an appropriate aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-throughput screening and parallel synthesis can also be employed to streamline the production process .
化学反応の分析
Types of Reactions
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
科学的研究の応用
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonylphenyl group may enhance the compound’s binding affinity and selectivity for these targets. The purine core can also play a role in the compound’s overall biological activity by interacting with enzymes involved in purine metabolism .
類似化合物との比較
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in structure due to the presence of the benzylpiperazine moiety.
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide: Shares the sulfonylphenyl group and benzylpiperazine moiety.
Uniqueness
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione is unique due to its combination of a purine core with both benzylpiperazine and sulfonylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
特性
分子式 |
C25H26N6O4S |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C25H26N6O4S/c1-2-12-31-24(32)21-23(28-25(31)33)27-22(26-21)19-8-10-20(11-9-19)36(34,35)30-15-13-29(14-16-30)17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
InChIキー |
BZHKYRCAJIBFCR-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


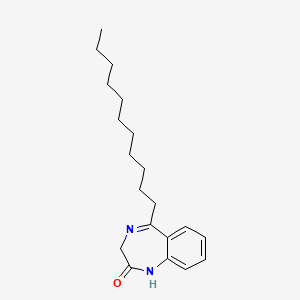
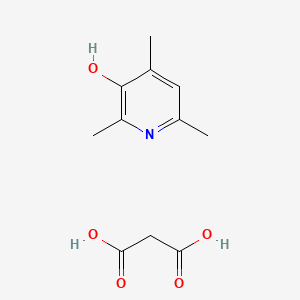

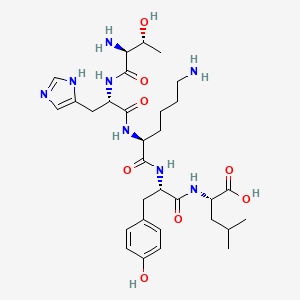
![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)


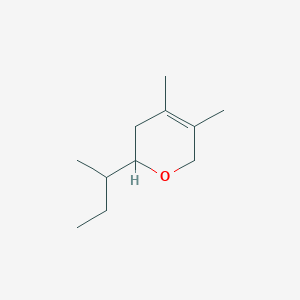
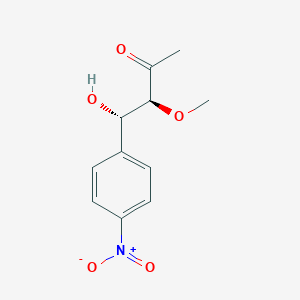
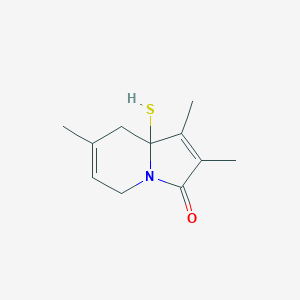
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
